molecular formula C17H18FNO2 B5536350 N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5536350
M. Wt: 287.33 g/mol
InChI Key: BLVZGLUUTRQOIU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group and a phenoxyacetamide moiety, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The phenoxyacetamide intermediate is then reacted with 4-fluoroaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
  • N-(4-bromophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
  • N-(4-methylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)15-5-3-4-6-16(15)21-11-17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZGLUUTRQOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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